![molecular formula C14H20ClN3O2 B4065866 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate](/img/structure/B4065866.png)
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate
Übersicht
Beschreibung
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the disruption of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately results in the induction of apoptosis in malignant B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cells, 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has also been shown to inhibit the activity of other kinases, such as ITK (interleukin-2-inducible T-cell kinase) and TXK (Tec kinase). These kinases are involved in T-cell signaling and may play a role in the development of autoimmune diseases. Therefore, 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has the potential to be used in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate in lab experiments include its high potency and selectivity for BTK, as well as its ability to induce apoptosis in malignant B-cells. However, one limitation is that 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate may not be effective in all B-cell malignancies, as some tumors may have acquired resistance to BTK inhibitors. Another limitation is that 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the development of 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate and other BTK inhibitors. One direction is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another direction is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for individual patients. Finally, the development of more potent and selective BTK inhibitors could lead to improved clinical outcomes for patients with B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has been shown to effectively inhibit BTK and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in malignant B-cells. 2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-(2-morpholin-4-ylpropyl)pyridine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-11(18-5-7-20-8-6-18)10-17(2)14(19)12-3-4-16-13(15)9-12/h3-4,9,11H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMDRMYRVRAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC(=NC=C1)Cl)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.